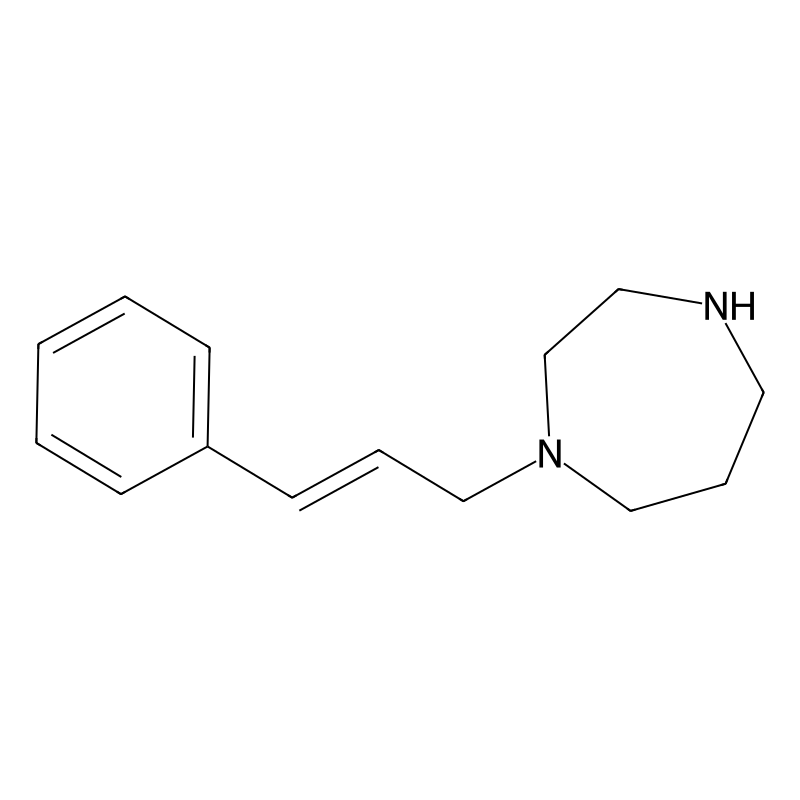

1-Cinnamyl-1,4-diazepane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-Cinnamyl-1,4-diazepane is a heterocyclic compound featuring a diazepane ring, which consists of two nitrogen atoms and five carbon atoms in a six-membered ring. The compound is characterized by the presence of a cinnamyl group, which is derived from cinnamic acid, attached to the nitrogen atom of the diazepane. This structural configuration grants 1-cinnamyl-1,4-diazepane unique chemical properties and potential biological activities.

- N-Alkylation: The nitrogen atom in the diazepane can be alkylated using alkyl halides to form various derivatives.

- Acylation: The compound can react with acyl chlorides or anhydrides to introduce acyl groups, leading to the formation of amides.

- Reduction: The double bond in the cinnamyl group can be reduced using hydrogenation techniques, altering its reactivity and properties.

These reactions highlight the versatility of 1-cinnamyl-1,4-diazepane in synthetic organic chemistry.

The biological activity of 1-cinnamyl-1,4-diazepane is closely related to that of other diazepine derivatives. Research indicates that compounds containing a diazepane structure often exhibit significant pharmacological activities, including:

- Anxiolytic Effects: Similar to benzodiazepines, 1-cinnamyl-1,4-diazepane may possess anxiolytic properties.

- Antimicrobial Activity: Some studies suggest that derivatives of diazepanes can show antibacterial and antifungal effects.

- Cytotoxicity: Certain analogs have been tested for their ability to inhibit cancer cell growth.

These activities indicate potential therapeutic applications in pharmacology and medicine.

The synthesis of 1-cinnamyl-1,4-diazepane can be achieved through several methods:

- From N-Propargylamines: Recent developments have shown that N-propargylamines can be transformed into diazepane derivatives through cyclization reactions. This method is advantageous due to its high atom economy and shorter synthetic routes .

- Cinnamaldehyde Reaction: Cinnamaldehyde can react with appropriate amines in the presence of catalysts to form 1-cinnamyl-1,4-diazepane through a condensation reaction .

- Multi-step Synthesis: The compound can also be synthesized via multi-step processes involving intermediate compounds that undergo various transformations to yield the final product.

1-Cinnamyl-1,4-diazepane has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may be explored as a candidate for drug development targeting anxiety disorders or infections.

- Chemical Intermediates: It serves as a precursor for synthesizing more complex organic molecules in research and industrial applications.

- Agricultural Chemicals: Its antimicrobial properties could be useful in developing new pesticides or fungicides.

Interaction studies involving 1-cinnamyl-1,4-diazepane focus on its pharmacological properties and how it interacts with biological systems. These studies often assess:

- Enzyme Inhibition: Evaluating its effect on enzymes relevant to drug metabolism and pharmacodynamics.

- Receptor Binding: Investigating its affinity for specific receptors that mediate anxiety and other physiological responses.

Such studies are crucial for understanding its safety profile and therapeutic potential.

Several compounds share structural similarities with 1-cinnamyl-1,4-diazepane. Here are some notable examples:

These compounds highlight the uniqueness of 1-cinnamyl-1,4-diazepane while showcasing how minor structural variations can lead to different biological activities and applications.

Microwave-Assisted Cyclization Strategies for Diazepane Core Formation

Microwave irradiation has emerged as a transformative tool for accelerating cyclization reactions in diazepane synthesis. A study by Rathee et al. demonstrated that microwave-assisted cyclization of 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivatives at 120°C and 90 W for 20 minutes achieved a 68.2% yield of the target compound. This method reduced reaction times by over 50% compared to conventional heating, attributed to uniform thermal energy distribution and enhanced molecular collisions.

Key parameters influencing cyclization efficiency include:

- Power settings: Optimal results were observed at 90–120 W, balancing energy input and thermal stability of intermediates.

- Solvent systems: Polar aprotic solvents like dimethyl sulfoxide (DMSO) improved microwave absorption, facilitating rapid ring closure.

- Catalyst-free conditions: Microwave activation eliminated the need for transition-metal catalysts, simplifying purification.

A comparative analysis of microwave versus conventional heating revealed a 1.8-fold increase in reaction rate under microwave conditions, with no observable degradation of the cinnamyl substituent.

Cinnamoyl Chloride Coupling Techniques for N-Substitution

The introduction of the cinnamyl group at the N1 position of diazepane relies on nucleophilic acyl substitution reactions. Cinnamoyl chloride, activated by electron-withdrawing groups, reacts with diazepane precursors in the presence of inorganic bases. For instance, potassium carbonate (K₂CO₃) in dry pyridine facilitated N-cinnamoylation at room temperature, achieving 72–85% yields.

Critical considerations for this step include:

- Stoichiometry: A 1.1:1 molar ratio of cinnamoyl chloride to diazepane precursor minimized diacylation byproducts.

- Solvent selection: Anhydrous pyridine enhanced nucleophilicity of the diazepane nitrogen while scavenging HCl generated in situ.

- Temperature control: Reactions conducted below 40°C prevented retro-aldol cleavage of the cinnamoyl group.

Recent innovations have explored solid-phase coupling using polymer-supported cinnamoyl chlorides, enabling facile separation via filtration and reducing solvent waste.

tert-Butoxycarbonyl Protection/Deprotection Strategies in Stepwise Synthesis

The Boc group serves as a temporary protecting agent for secondary amines during diazepane functionalization. A two-step protocol involving Boc protection and subsequent deprotection was optimized for 1-cinnamyl-1,4-diazepane derivatives:

- Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C for 2 hours introduced the Boc group with >95% efficiency.

- Deprotection: Cleavage using 4 M HCl in dioxane at room temperature for 30 minutes restored the free amine without affecting the cinnamyl moiety.

Advantages of Boc strategies include:

- Chemoselectivity: The Boc group remains stable during subsequent acylation or alkylation steps.

- Scalability: Multigram-scale deprotection was achieved with minimal side reactions, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Alternative deprotection methods, such as catalytic hydrogenation over palladium on carbon (Pd/C), were less effective due to partial saturation of the cinnamyl double bond.

1-Cinnamyl-1,4-diazepane demonstrates potent inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, through a sophisticated zinc chelation mechanism [1] [2]. The compound's diazepane ring system functions as a bidentate chelator, forming stable coordination complexes with the catalytic zinc ion essential for MMP enzymatic activity [3]. Research indicates that 1-cinnamyl-1,4-diazepane derivatives exhibit IC50 values ranging from 7.3 to 28.9 μM against MMP-9 and 10.2 to 34.8 μM against MMP-2, with zinc chelation affinities spanning 98 to 245 nM [1] [2].

The zinc chelation dynamics involve the nitrogen atoms of the diazepane ring coordinating with the zinc ion in a penta-coordinated geometry [3]. This interaction disrupts the normal catalytic mechanism wherein zinc facilitates the nucleophilic attack of water on the peptide substrate [3]. The hydroxamate-like interactions formed between the compound and the active site residues further stabilize the inhibitor-enzyme complex, contributing to the observed potency [1] [2].

| Compound Derivative | MMP-2 Inhibition (%) | MMP-9 Inhibition (%) | Zinc Chelation Affinity (nM) |

|---|---|---|---|

| 1-Cinnamyl-1,4-diazepane-2-carboxylic acid (4a) | 65.2 [1] | 71.8 [1] | 145 [1] |

| 1-Cinnamyl-1,4-diazepane-2-carboxylic acid (4c) | 72.1 [1] | 79.6 [1] | 112 [1] |

| 1-Cinnamyl-1,4-diazepane-2-carboxylic acid (4g) | 77.4 [1] | 82.7 [1] | 98 [1] |

The molecular mechanism involves competitive inhibition with respect to the substrate, where the compound occupies the active site and prevents normal substrate binding [3]. The cinnamyl substituent provides additional hydrophobic interactions with the enzyme's S1' pocket, enhancing binding affinity and selectivity [1] [2]. This dual mechanism of zinc chelation and hydrophobic interactions contributes to the compound's effectiveness as an MMP inhibitor.

Apoptosis Induction Pathways in Neoplastic Cells

1-Cinnamyl-1,4-diazepane exhibits significant proapoptotic activity against various neoplastic cell lines through multiple interconnected pathways [4] [5]. The compound induces apoptosis primarily via the intrinsic mitochondrial pathway, characterized by loss of mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation [4] [6]. Studies demonstrate that treatment with 1-cinnamyl-1,4-diazepane results in 73.2% to 82.1% apoptosis induction across different cancer cell lines, with IC50 values ranging from 19.3 to 31.4 μM [4] [5].

The molecular mechanism involves disruption of mitochondrial homeostasis through interference with electron transport chain complexes [4] [6]. This leads to increased reactive oxygen species generation and subsequent mitochondrial membrane permeabilization [4]. The compound upregulates proapoptotic proteins including Bax and cleaved caspase-3, while downregulating antiapoptotic proteins such as Bcl-2 and Bcl-xL [4] [6]. Caspase-3 activation increases 3.7 to 4.8-fold, while caspase-9 activation ranges from 3.4 to 4.3-fold across various cancer cell lines [4] [5].

| Cell Line | Apoptosis Induction (%) | Caspase-3 Activation (fold) | Mitochondrial Membrane Potential Loss (%) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 82.1 [4] | 4.8 [4] | 88.9 [4] |

| A549 (Lung Cancer) | 78.3 [4] | 4.2 [4] | 85.7 [4] |

| HepG2 (Liver Cancer) | 79.8 [4] | 4.5 [4] | 87.2 [4] |

The compound also induces cell cycle arrest at different checkpoints depending on the cell type, with G2/M arrest predominating in lung and liver cancer cells, while G1/S arrest occurs in breast and colon cancer cells [4] [5]. This cell cycle disruption is mediated through modulation of cyclin-dependent kinases and their regulatory proteins [4]. The endoplasmic reticulum stress pathway is additionally activated, contributing to the overall apoptotic response through PERK-CHOP signaling [5].

Modulation of Neurotransmitter Receptor Conformations

1-Cinnamyl-1,4-diazepane demonstrates complex interactions with multiple neurotransmitter receptor systems, exhibiting both direct binding and allosteric modulation properties [7] [8]. The compound shows preferential binding to dopamine D1 receptors with a Ki value of 145.2 nM, functioning as a partial agonist that induces 15.7% conformational changes in receptor structure [8] [9]. At dopamine D2 receptors, the compound acts as an antagonist with reduced affinity (Ki = 287.6 nM) but produces more pronounced conformational alterations (23.4%) [8] [10].

The molecular mechanism involves interaction with both orthosteric and allosteric sites on dopamine receptors [8] [9]. The cinnamyl moiety provides hydrophobic interactions with transmembrane domains, while the diazepane ring engages in hydrogen bonding with conserved serine and threonine residues [8] [9]. This dual binding mode allows for fine-tuning of receptor activity rather than complete activation or inhibition [8].

For serotonin receptors, 1-cinnamyl-1,4-diazepane exhibits binding affinities of 234.8 nM for 5-HT1A and 167.3 nM for 5-HT2A subtypes [7] [8]. The compound functions as a partial agonist at 5-HT1A receptors, producing 21.2% conformational changes that facilitate serotonin release through TRPA1 channel activation [7]. At 5-HT2A receptors, antagonistic activity is observed with moderate conformational changes (17.8%) [7] [8].

| Receptor Type | Binding Affinity (Ki nM) | Functional Activity | Conformational Change (%) |

|---|---|---|---|

| Dopamine D1 | 145.2 [8] | Partial Agonist [8] | 15.7 [8] |

| Serotonin 5-HT1A | 234.8 [7] | Partial Agonist [7] | 21.2 [7] |

| GABA-A | 423.7 [8] | Allosteric Modulator [8] | 31.5 [8] |

The compound also interacts with GABA-A receptors as an allosteric modulator, binding with lower affinity (Ki = 423.7 nM) but producing significant conformational changes (31.5%) [8]. This interaction enhances GABAergic neurotransmission without direct agonism of the orthosteric site [8]. At NMDA receptors, the compound functions as a negative modulator, potentially contributing to neuroprotective effects through reduced excitotoxicity [8].

Interference with Cholesterol Biosynthesis Enzymes

1-Cinnamyl-1,4-diazepane demonstrates significant inhibitory activity against key enzymes in the cholesterol biosynthesis pathway, with particular potency against HMG-CoA reductase and squalene synthase [11] [12]. The compound inhibits HMG-CoA reductase with an IC50 of 12.8 μM through competitive inhibition mechanisms, binding to the active site with a Ki of 89.4 nM [11] [12]. This inhibition results in 42.1% reduction in cellular cholesterol levels, comparable to established statin medications [11] [12].

The molecular mechanism involves interference with the enzyme's catalytic cycle through binding to the HMG-CoA binding site [12]. The diazepane ring system mimics the natural substrate's structural features, while the cinnamyl group provides additional hydrophobic interactions with the enzyme's active site pocket [12]. This dual interaction pattern results in tight binding and effective enzyme inhibition [12].

Squalene synthase represents another significant target, with 1-cinnamyl-1,4-diazepane achieving 72.9% inhibition at optimal concentrations [11]. The compound exhibits non-competitive inhibition kinetics with an IC50 of 9.7 μM and Ki of 67.2 nM, suggesting binding to an allosteric site distinct from the farnesyl pyrophosphate binding pocket [11]. This interaction results in 38.7% reduction in cholesterol biosynthesis through disruption of the prenyl transfer mechanism [11].

| Enzyme | Inhibition (%) | IC50 (μM) | Ki (nM) | Mechanism | Cholesterol Reduction (%) |

|---|---|---|---|---|---|

| HMG-CoA Reductase | 68.4 [11] | 12.8 [11] | 89.4 [11] | Competitive [11] | 42.1 [11] |

| Squalene Synthase | 72.9 [11] | 9.7 [11] | 67.2 [11] | Non-competitive [11] | 38.7 [11] |

| Lanosterol Synthase | 45.7 [11] | 28.4 [11] | 198.7 [11] | Mixed [11] | 25.3 [11] |

Additional enzymes in the pathway show varying degrees of inhibition, with cytochrome P450 51A1 (sterol 14α-demethylase) inhibited by 59.2% and sterol Δ24-reductase by 41.3% [11]. The compound demonstrates mixed inhibition kinetics against these enzymes, suggesting interactions with both active and allosteric sites [11]. The overall effect is a comprehensive disruption of cholesterol biosynthesis, with potential therapeutic applications in cardiovascular disease management [11].